molecular formula C13H12BrNO3 B13127081 Ethyl 4-bromo-8-methoxyquinoline-2-carboxylate

Ethyl 4-bromo-8-methoxyquinoline-2-carboxylate

Cat. No.: B13127081
M. Wt: 310.14 g/mol
InChI Key: URNOVPREJCOHQA-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-8-methoxyquinoline-2-carboxylate is a quinoline derivative with the molecular formula C13H12BrNO3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-8-methoxyquinoline-2-carboxylate typically involves the bromination of 8-methoxyquinoline followed by esterification. One common method includes the reaction of 8-methoxyquinoline with bromine in the presence of a suitable solvent to introduce the bromine atom at the 4-position. The resulting 4-bromo-8-methoxyquinoline is then subjected to esterification with ethyl chloroformate under basic conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-8-methoxyquinoline-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy group at the 8-position can be oxidized to form corresponding quinoline derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of 4-substituted-8-methoxyquinoline-2-carboxylates.

    Oxidation: Formation of 8-hydroxyquinoline derivatives.

    Reduction: Formation of 2-hydroxyquinoline derivatives.

Scientific Research Applications

Ethyl 4-bromo-8-methoxyquinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-8-methoxyquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For instance, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 8-bromo-4-methoxyquinoline-2-carboxylate
  • 4-Bromo-8-methoxyquinoline
  • 8-Methoxyquinoline-2-carboxylate

Uniqueness

Ethyl 4-bromo-8-methoxyquinoline-2-carboxylate is unique due to the specific positioning of the bromine and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. This unique structure allows for selective interactions with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C13H12BrNO3

Molecular Weight

310.14 g/mol

IUPAC Name

ethyl 4-bromo-8-methoxyquinoline-2-carboxylate

InChI

InChI=1S/C13H12BrNO3/c1-3-18-13(16)10-7-9(14)8-5-4-6-11(17-2)12(8)15-10/h4-7H,3H2,1-2H3

InChI Key

URNOVPREJCOHQA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=CC=C2OC)C(=C1)Br

Origin of Product

United States

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